molecular formula C14H14O B6370791 5-(3-Methylphenyl)-2-methylphenol, 95% CAS No. 1261896-61-0

5-(3-Methylphenyl)-2-methylphenol, 95%

Cat. No. B6370791
CAS RN: 1261896-61-0
M. Wt: 198.26 g/mol
InChI Key: LKBDRAPCWBZWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methylphenyl)-2-methylphenol, 95% (5-MMP-2MP, 95%) is a chemical compound of the phenol family, primarily used in scientific research applications. It is a white, crystalline powder with a melting point of approximately 95°C and a boiling point of approximately 167°C. The compound is soluble in water, alcohol, and a variety of organic solvents. 5-MMP-2MP, 95% is a versatile compound, with a wide range of potential applications in scientific research and development.

Scientific Research Applications

5-MMP-2MP, 95% has a wide range of potential applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in chromatography. It can also be used in the production of dyes, inks, and other materials. In addition, 5-MMP-2MP, 95% has been studied for its potential medicinal applications.

Mechanism of Action

The mechanism of action of 5-MMP-2MP, 95% is not yet fully understood. However, it is believed that the compound has antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases. In addition, 5-MMP-2MP, 95% has been shown to interact with certain enzymes and receptors, suggesting that it may have a role in regulating cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MMP-2MP, 95% are not yet fully understood. However, studies have suggested that the compound may have anti-inflammatory, antioxidant, and analgesic properties. In addition, 5-MMP-2MP, 95% has been shown to inhibit the activity of certain enzymes, suggesting that it may have a role in regulating cellular processes.

Advantages and Limitations for Lab Experiments

5-MMP-2MP, 95% is a versatile compound, with a wide range of potential applications in scientific research and development. Its advantages include its low cost, ease of synthesis, and its solubility in a variety of solvents. However, its use in laboratory experiments is limited by its low solubility in water and its tendency to decompose at high temperatures.

Future Directions

The potential applications of 5-MMP-2MP, 95% are still being explored. Future research could focus on its potential medicinal applications, as well as its potential role in regulating cellular processes. In addition, further studies could be conducted to better understand its biochemical and physiological effects. Finally, research could be conducted to develop new methods for synthesizing 5-MMP-2MP, 95%, as well as to explore its potential uses in a variety of industries.

Synthesis Methods

5-MMP-2MP, 95% can be synthesized through a two-step process. First, 3-methylphenol is reacted with a base, such as sodium hydroxide, to form the intermediate compound 5-methyl-2-methylphenol. This intermediate compound is then reacted with an acid, such as hydrochloric acid, to form the final product 5-MMP-2MP, 95%. This synthesis method can be used to produce 5-MMP-2MP, 95% in a laboratory setting.

properties

IUPAC Name

2-methyl-5-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-4-3-5-12(8-10)13-7-6-11(2)14(15)9-13/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBDRAPCWBZWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683670
Record name 3',4-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261896-61-0
Record name 3',4-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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